

A Technical Guide to the Spectroscopic Analysis of Disperse Blue 85

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Compound of Interest

Compound Name: Disperse Blue 85

Cat. No.: B083428

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Introduction

Disperse Blue 85, a single azo dye with the chemical formula $C_{18}H_{14}ClN_5O_5$, is utilized in the textile industry for dyeing synthetic fibers.^[1] A thorough understanding of its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its potential biological interactions. This guide provides an in-depth overview of the available spectroscopic data for **Disperse Blue 85**, focusing on UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of specific spectral data for **Disperse Blue 85** in the public domain, this guide also presents general characteristics and data from closely related disperse dyes to provide a representative understanding.

Chemical and Physical Properties of Disperse Blue 85

A summary of the key identification and property information for **Disperse Blue 85** is provided in the table below.

Property	Value
CI Name	Disperse Blue 85
CI Number	11370
CAS Number	12222-83-2
Molecular Formula	C ₁₈ H ₁₄ ClN ₅ O ₅ [1]
Molecular Weight	415.79 g/mol [1]
Molecular Structure Class	Single Azo[1]
Physical Description	Dark blue powder, insoluble in water[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule and determining its color properties. The maximum absorption wavelength (λ_{max}) is a key parameter obtained from a UV-Vis spectrum.

While specific UV-Vis spectra for **Disperse Blue 85** are not readily available in the reviewed literature, the λ_{max} for other blue disperse dyes provides an expected range for its absorption. For instance, Disperse Blue 3 has a λ_{max} of 613 nm and Disperse Blue 79 has a λ_{max} around 570-600 nm. It is anticipated that **Disperse Blue 85**, being a navy blue dye, will exhibit a λ_{max} in the 580-630 nm region.

Representative UV-Vis Data for Blue Disperse Dyes

Dye Name	λ_{max} (nm)
Disperse Blue 3	613
Disperse Blue 373	592
A similar blue disperse dye	620

Experimental Protocol for UV-Vis Spectroscopy of Disperse Dyes

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye.

1. Materials and Equipment:

- UV-Vis Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance
- Solvent (e.g., acetone, methanol, or a suitable solvent in which the dye is soluble)
- Disperse dye sample

2. Procedure:

- **Solvent Selection:** Choose a solvent that dissolves the disperse dye and does not absorb significantly in the visible region of the spectrum.
- **Preparation of Stock Solution:** Accurately weigh a small amount of the disperse dye (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
- **Preparation of Working Solutions:** Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
- **Instrument Calibration:** Fill a cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer to zero absorbance across the desired wavelength range (e.g., 300-800 nm).
- **Sample Measurement:**
 - Rinse a clean cuvette with the dye solution to be measured.

- Fill the cuvette with the dye solution.
- Place the cuvette in the sample holder of the spectrophotometer.
- Scan the absorbance of the sample across the selected wavelength range.
- Data Analysis:
 - The resulting spectrum will be a plot of absorbance versus wavelength.
 - Identify the wavelength at which the maximum absorbance occurs (λ_{max}).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of **Disperse Blue 85** is expected to show characteristic absorption bands corresponding to its azo linkage, aromatic rings, nitro groups, hydroxyl group, and chloro-substituent.

While a specific, fully assigned FT-IR spectrum for **Disperse Blue 85** is not available, the table below lists the expected characteristic IR absorption bands based on its known chemical structure and general spectroscopic data for azo dyes.

Predicted FT-IR Spectral Data for Disperse Blue 85

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400 - 3200	O-H (Alcohol)	Stretching
3100 - 3000	Aromatic C-H	Stretching
2960 - 2850	Aliphatic C-H	Stretching
1600 - 1585	Aromatic C=C	Stretching
1550 - 1500 & 1350 - 1300	N=O (Nitro group)	Asymmetric & Symmetric Stretching
1500 - 1400	N=N (Azo group)	Stretching
1250 - 1000	C-N	Stretching
~1200	C-O (Alcohol)	Stretching
850 - 550	C-Cl	Stretching

Experimental Protocol for FT-IR Spectroscopy of Disperse Dyes

This protocol describes a general method for obtaining the FT-IR spectrum of a solid disperse dye sample using the KBr pellet technique.

1. Materials and Equipment:

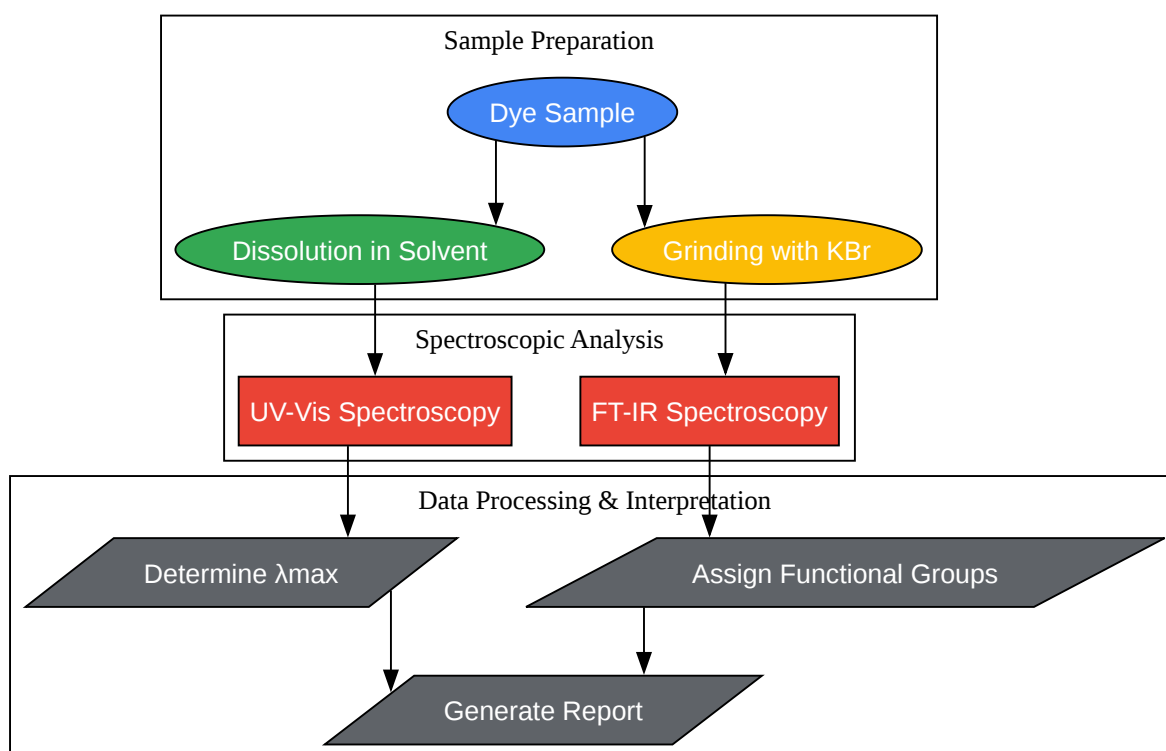
- FT-IR Spectrometer
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press and pellet die
- Spatula
- Disperse dye sample

2. Procedure:

- Sample Preparation:
 - Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.
 - Add a very small amount of the disperse dye sample (approximately 1-2 mg). The ratio of sample to KBr should be about 1:100.
 - Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a small amount of the powdered mixture into the pellet die.
 - Place the die into the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.
- Sample Measurement:
 - Carefully remove the KBr pellet from the die.
 - Place the pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical scanning range is 4000-400 cm^{-1} .
- Data Analysis:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a disperse dye sample.



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Caption: General workflow for UV-Vis and FT-IR spectroscopic analysis of a disperse dye.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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